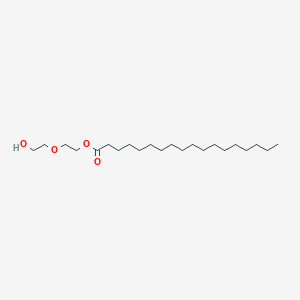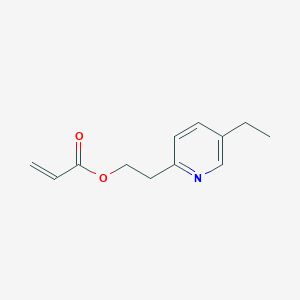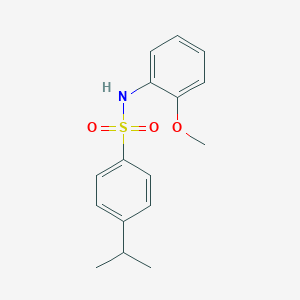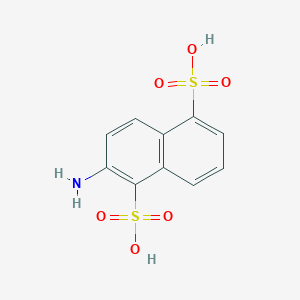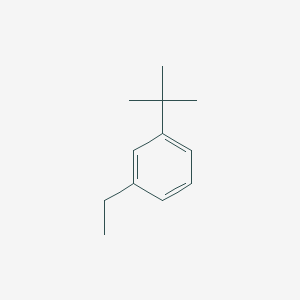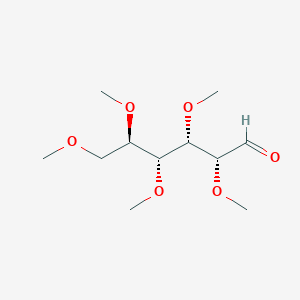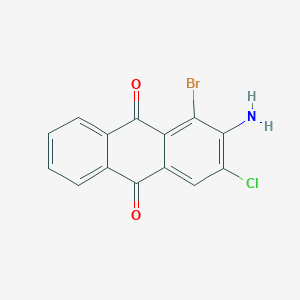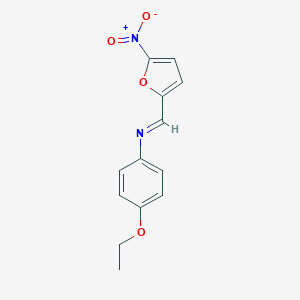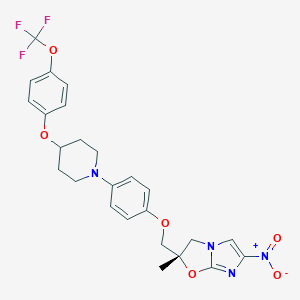
德拉马尼 enantiomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delamanid is a nitroimidazo-oxazole derivative and a new anti-tuberculosis (TB) drug . It exhibits potent in vitro and in vivo antitubercular activity against drug-susceptible and -resistant strains of Mycobacterium tuberculosis . Enantiomers are molecules that have the same molecular formula and connectivity of atoms but differ in their spatial arrangement .
Synthesis Analysis
A concise and sequential synthesis of Delamanid has been developed . The synthesis required chiral epoxides as key intermediates . The synthesis of Delamanid was achieved by reaction with 2-bromo-4-nitroimidazole with an overall yield of 27% .
Molecular Structure Analysis
Delamanid is a hydrophobic small molecule with a molecular weight of 534 Da and a logP of 6.1 . It has limited aqueous solubility (<0.017 mg L−1) and a high melting point (T. m= 196 °C) .
Chemical Reactions Analysis
Enantiomers share identical physical properties such as melting point, boiling point, and solubility . They rotate plane polarized light direction to equal, but opposite angles, and interact differently with other chiral molecules .
Physical And Chemical Properties Analysis
Enantiomers share identical physical properties such as melting point, boiling point, and solubility . These properties are determined by the overall molecular structure and composition, which remain the same in enantiomers .
科学研究应用
Treatment of Drug-Resistant Tuberculosis
Delamanid (DLM) is a hydrophobic small molecule therapeutic used to treat drug-resistant tuberculosis (DR-TB) . Due to its hydrophobicity and resulting poor aqueous solubility, formulation strategies such as amorphous solid dispersions (ASDs) have been investigated to enhance its aqueous dissolution kinetics and thereby improve oral bioavailability .
2. Formulation and Scale-up of Delamanid Nanoparticles Nanoencapsulation represents an alternative formulation strategy to increase aqueous dissolution kinetics while remaining stable at elevated temperature and humidity . The stabilizer layer coating the nanoparticle drug core limits the formation of large drug domains by diffusion during storage, representing an advantage over ASDs .
Leishmanicidal Activity
Delamanid has been incorporated into solid lipid nanoparticles (SLNPs) to enhance its leishmanicidal activity . Both in cellulo and in vivo tests confirmed the successful payload release within macrophages and through the epidermis following topical application . The encapsulated delamanid exhibited greater leishmanicidal activity compared with the free drug .
Affordable Leishmaniasis Treatment
The process of encapsulating delamanid in SLNPs, as demonstrated in this study, places a strong emphasis on employing minimal technology, ensuring energy efficiency, cost-effectiveness, and reproducibility . It enables consistent, low-cost production of nanomedicines, even on a small scale, offering a promising step toward more accessible and effective leishmaniasis treatments .
作用机制
Target of Action
Delamanid, also known as (2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole, primarily targets the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
Delamanid is a prodrug that is activated by a nitroreductase encoded by the deazaflavin (F420)-dependent nitroreductase (ddn) gene in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy- and keto-mycolic acid, disrupting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of methoxy- and keto-mycolic acid synthesis disrupts the mycolic acid biosynthesis pathway, a crucial process for the survival and virulence of Mycobacterium tuberculosis. This disruption leads to the elimination of the bacteria .
Pharmacokinetics
Delamanid’s pharmacokinetics are characterized by a one-compartment disposition model with transit compartment absorption (mean absorption time of 1.45 h) and linear elimination. The predicted terminal half-life values for delamanid and its main metabolite DM-6705 are 15.1 h and 7.8 days, respectively .
Result of Action
The action of delamanid results in substantial inhibition of the biosynthesis of the bacterial cell wall, leading to the elimination of Mycobacterium tuberculosis . It has shown greater in vitro antibacterial activity against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to other drugs .
Action Environment
The efficacy of delamanid can be influenced by various environmental factors. For instance, it has been reported that delamanid can cure visceral leishmaniasis in mice when applied orally at doses that might be achievable in human patients . Furthermore, the rapid acquisition of delamanid resistance observed in certain environments emphasizes the need for appropriate use of new drugs and underlines the significance of drug resistance surveillance .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)

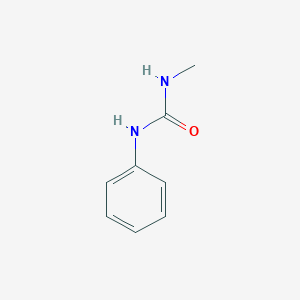
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
